molecular formula C18H17IN2S B14426507 1-Amino-2-(methylsulfanyl)-4,6-diphenylpyridin-1-ium iodide CAS No. 80355-93-7

1-Amino-2-(methylsulfanyl)-4,6-diphenylpyridin-1-ium iodide

Cat. No.: B14426507
CAS No.: 80355-93-7
M. Wt: 420.3 g/mol
InChI Key: JNZJAYYPTJXYPN-UHFFFAOYSA-M
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Description

1-Amino-2-(methylsulfanyl)-4,6-diphenylpyridin-1-ium iodide is a complex organic compound with a unique structure that includes a pyridinium core substituted with amino, methylsulfanyl, and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-(methylsulfanyl)-4,6-diphenylpyridin-1-ium iodide typically involves multi-step organic reactions. One common method includes the alkylation of a pyridine derivative followed by the introduction of amino and methylsulfanyl groups. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is usually purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-(methylsulfanyl)-4,6-diphenylpyridin-1-ium iodide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridinium core can be reduced to form corresponding pyridine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the pyridinium core can produce pyridine derivatives.

Scientific Research Applications

1-Amino-2-(methylsulfanyl)-4,6-diphenylpyridin-1-ium iodide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 1-Amino-2-(methylsulfanyl)-4,6-diphenylpyridin-1-ium iodide exerts its effects involves interactions with specific molecular targets. The amino and methylsulfanyl groups can interact with enzymes or receptors, modulating their activity. The pyridinium core can participate in redox reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

  • 1-Amino-2-methylpyridinium iodide
  • 4,6-Diphenylpyridine
  • Methylsulfanyl-substituted pyridines

Uniqueness: 1-Amino-2-(methylsulfanyl)-4,6-diphenylpyridin-1-ium iodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

80355-93-7

Molecular Formula

C18H17IN2S

Molecular Weight

420.3 g/mol

IUPAC Name

2-methylsulfanyl-4,6-diphenylpyridin-1-ium-1-amine;iodide

InChI

InChI=1S/C18H17N2S.HI/c1-21-18-13-16(14-8-4-2-5-9-14)12-17(20(18)19)15-10-6-3-7-11-15;/h2-13H,19H2,1H3;1H/q+1;/p-1

InChI Key

JNZJAYYPTJXYPN-UHFFFAOYSA-M

Canonical SMILES

CSC1=CC(=CC(=[N+]1N)C2=CC=CC=C2)C3=CC=CC=C3.[I-]

Origin of Product

United States

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